

# 5-Azidopentanoic Acid (CAS 79583-98-5): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-azidopentanoic Acid

Cat. No.: B556510

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For researchers, scientists, and drug development professionals, **5-azidopentanoic acid** is a versatile bifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and pharmaceutical sciences. Its terminal azide and carboxylic acid functionalities provide a powerful toolkit for the precise assembly of complex molecular architectures, drug delivery systems, and diagnostic probes. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

## Core Properties and Specifications

**5-Azidopentanoic acid**, also known as 5-azidovaleric acid, is a colorless to pale yellow liquid at room temperature.<sup>[1]</sup> Its bifunctional nature, possessing both a reactive azide group and a versatile carboxylic acid, makes it a valuable reagent for a multitude of chemical modifications.

## Physicochemical Data

Property	Value	Source(s)
CAS Number	79583-98-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	143.14 g/mol	<a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	85 °C at 0.01 mmHg	<a href="#">[3]</a>
Melting Point	Undetermined	<a href="#">[5]</a>
Solubility	Soluble in DMSO (100 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL). Moderately soluble in other polar organic solvents.	
Storage Conditions	Store at -20°C, protected from light.	<a href="#">[4]</a>

## Key Applications in Research and Development

The unique chemical architecture of **5-azidopentanoic acid** underpins its utility in several cutting-edge research areas:

- **Click Chemistry:** The terminal azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific "click" reaction forms a stable triazole linkage, enabling the covalent conjugation of molecules with high yields and minimal byproducts.[\[6\]](#)
- **Bioconjugation:** As a heterobifunctional linker, it facilitates the attachment of small molecules, peptides, proteins, and surfaces.[\[6\]](#) The carboxylic acid can be activated to form an amide bond with amine-containing biomolecules, while the azide remains available for subsequent click chemistry reactions.

- **Drug Development:** In drug delivery research, **5-azidopentanoic acid** is used to construct antibody-drug conjugates (ADCs) and other targeted therapeutic systems. Its linker properties allow for the precise attachment of cytotoxic payloads to targeting moieties.
- **Peptide Cyclization:** The molecule can be incorporated into peptide synthesis to facilitate intramolecular cyclization via click chemistry, a strategy employed to enhance peptide stability and biological activity.<sup>[7]</sup>

## Experimental Protocols

### General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to **5-azidopentanoic acid**.

Materials:

- **5-Azidopentanoic acid**
- Alkyne-functionalized molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- Appropriate solvent (e.g., DMSO, water, or a mixture)
- Nitrogen or Argon gas

Procedure:

- **Preparation of Stock Solutions:**
  - Prepare a 10 mM stock solution of **5-azidopentanoic acid** in DMSO.

- Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
- Prepare a 50 mM stock solution of copper(II) sulfate in water.
- Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
- Prepare a 50 mM stock solution of the THPTA or TBTA ligand in DMSO or water.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-functionalized molecule and **5-azidopentanoic acid** in a 1:1.2 molar ratio in the chosen solvent.
  - Add the copper(II) sulfate and ligand solution. A typical final concentration is 1-2 mM for copper and 5-10 mM for the ligand.
  - Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
- Initiation and Incubation:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
  - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Purification:
  - Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, preparative HPLC) to remove the catalyst and any unreacted starting materials.

## On-Resin Peptide Cyclization using 5-Azidopentanoic Acid

This protocol outlines the steps for the intramolecular cyclization of a linear peptide on a solid support.

Materials:

- Resin-bound linear peptide containing both an alkyne-functionalized amino acid and an N-terminal amine for coupling with **5-azidopentanoic acid**.
- **5-Azidopentanoic acid**
- Coupling reagents (e.g., HATU, HOBt, DIEA)
- Copper(I) bromide (CuBr)
- 2,6-Lutidine
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Nitrogen or Argon gas

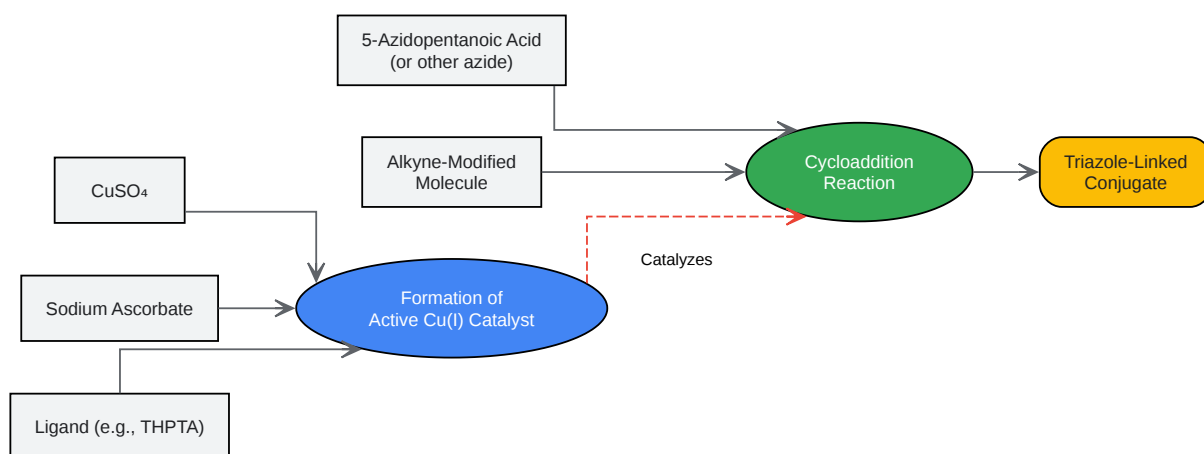
Procedure:

- Incorporation of **5-Azidopentanoic Acid**:
  - Swell the resin-bound peptide in DMF.
  - In a separate vessel, pre-activate **5-azidopentanoic acid** (3 equivalents relative to resin loading) with a coupling agent like HATU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF.
  - Add the activated **5-azidopentanoic acid** solution to the resin and shake at room temperature for 2-4 hours.
  - Wash the resin thoroughly with DMF and DCM and dry under vacuum.
- On-Resin Cyclization:
  - Swell the azide-functionalized peptide resin in deoxygenated DMF.

- In a separate flask, dissolve CuBr (1 equivalent relative to resin loading) in deoxygenated DMF/DMSO.
- Add the CuBr solution to the resin, followed by the addition of 2,6-lutidine (10 equivalents).
- Purge the reaction vessel with nitrogen or argon and seal it.
- Shake the reaction mixture at room temperature for 12-18 hours.[8]
- Washing and Cleavage:
  - Wash the resin extensively with DMF, DCM, and methanol to remove copper salts and other reagents.
  - Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
  - Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purification and Analysis:
  - Purify the cyclic peptide by preparative HPLC.
  - Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

## Visualizing Workflows and Relationships

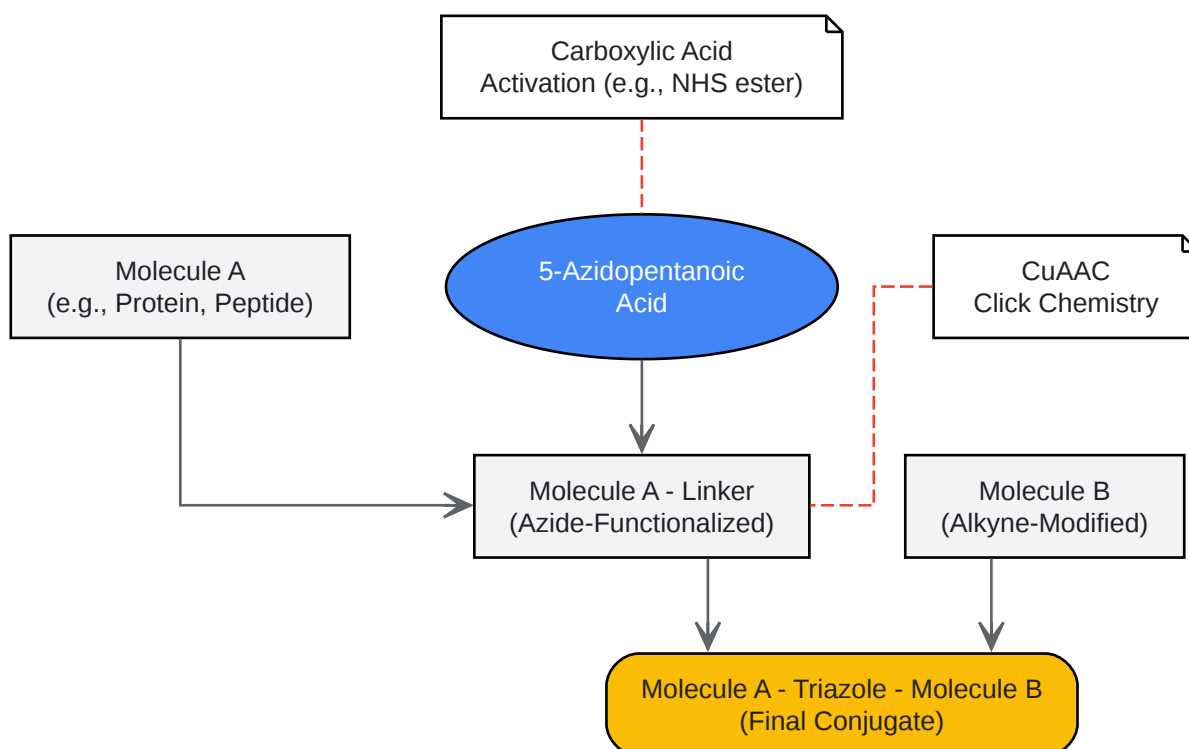
### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow



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Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

## 5-Azidopentanoic Acid as a Bifunctional Linker



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Caption: Use of **5-azidopentanoic acid** as a bifunctional linker for bioconjugation.

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- To cite this document: BenchChem. [5-Azidopentanoic Acid (CAS 79583-98-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556510#5-azidopentanoic-acid-cas-number-79583-98-5-details]

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